(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its rigid framework and the presence of an oxirane ring, which imparts significant strain to the molecule. The compound’s stereochemistry is defined by its four chiral centers, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by epoxidation and subsequent ring-closing reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different alcohols or ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or ethers. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.
Scientific Research Applications
(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one has several applications in scientific research:
Chemistry: The compound is used as a model system for studying stereochemistry and reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure and stereochemistry allow it to fit into binding sites with high specificity, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the context.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-2-one: Similar structure but with a different functional group.
(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-4-one: Another isomer with a different position of the oxirane ring.
Uniqueness
(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one is unique due to its specific stereochemistry and the position of the oxirane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying stereochemical effects and for applications requiring high specificity.
Properties
IUPAC Name |
(1R,2S,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4,6-8H,1-3H2/t4-,6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQNQCMFDPVFDL-ZAKLUEHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.